

# 1H and 13C NMR spectra of purified Tetrabutylphosphonium acetate

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Compound of Interest		
Compound Name:	Tetrabutylphosphonium acetate	
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A Comprehensive Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of Purified **Tetrabutylphosphonium Acetate** 

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical compounds is paramount.

**Tetrabutylphosphonium acetate** ( $[P(C_4H_9)_4]^+[CH_3COO]^-$ ), a versatile ionic liquid and phase transfer catalyst, is one such compound. This guide provides a detailed comparison of its  $^1H$  and  $^1G$  Nuclear Magnetic Resonance (NMR) spectra with those of common alternatives, supported by experimental data and protocols.

## **Comparative Analysis of NMR Spectral Data**

The purity and structural integrity of **tetrabutylphosphonium acetate** can be readily assessed by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The chemical shifts observed are characteristic of the tetrabutylphosphonium cation and the acetate anion. For a robust comparison, we have compiled data for **tetrabutylphosphonium acetate** and two common alternatives: tetrabutylphosphonium bromide and tetrabutylammonium acetate.

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) in ppm



Compound	Solvent	Cation/Anion	Chemical Shift (ppm)	Assignment
Tetrabutylphosph onium Acetate	D <sub>2</sub> O	Tetrabutylphosph onium	2.08 - 2.02 (m)	P-CH <sub>2</sub> -
1.48 - 1.31 (m)	-CH2-CH2-	_		
0.83 - 0.80 (t)	-СНз	_		
Acetate	~1.90 (s)[1]	-CH₃		
Tetrabutylphosph onium Bromide	CDCl <sub>3</sub>	Tetrabutylphosph onium	2.46 (m)	P-CH <sub>2</sub> -
1.55 (m)	-CH <sub>2</sub> -CH <sub>2</sub> -			
0.98 (t)	-СНз	_		
Tetrabutylammon ium Acetate	D <sub>2</sub> O	Tetrabutylammon ium	~3.1 (m)	N-CH <sub>2</sub> -
~1.5 (m)	-CH <sub>2</sub> -			
~1.3 (m)	-CH <sub>2</sub> -	_		
~0.9 (t)	-CH₃	_		
Acetate	~1.8 (s)	-CH₃		

Table 2:  $^{13}\mbox{C}$  NMR Chemical Shifts ( $\delta$ ) in ppm



Compound	Solvent	Cation/Anion	Chemical Shift (ppm)	Assignment
Tetrabutylphosph onium Acetate	D₂O	Tetrabutylphosph onium	23.5	-CH2-CH2-CH3
22.8	-CH <sub>2</sub> -CH <sub>3</sub>			
17.9	P-CH <sub>2</sub> -			
12.5	-СН₃			
Acetate	181.5	C=O	_	
23.2	-СНз			
Tetrabutylphosph onium Bromide	CDCl₃	Tetrabutylphosph onium	24.2	-CH2-CH2-CH3
23.6	-CH₂-CH₃			
18.8	P-CH <sub>2</sub> -			
13.5	-СНз			
Tetrabutylammon ium Acetate	D <sub>2</sub> O	Tetrabutylammon ium	58.1	N-CH <sub>2</sub> -
23.4	-CH <sub>2</sub> -			
19.1	-CH <sub>2</sub> -	_		
12.8	-CH₃	_		
Acetate	181.2	C=O		
23.1	-CH₃		<del>-</del>	

# **Experimental Protocols**

The following is a standard protocol for the acquisition of  $^{1}\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Sample Preparation:



- Sample Weighing: Accurately weigh 10-20 mg of the purified tetrabutylphosphonium acetate for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O or CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

### NMR Data Acquisition:

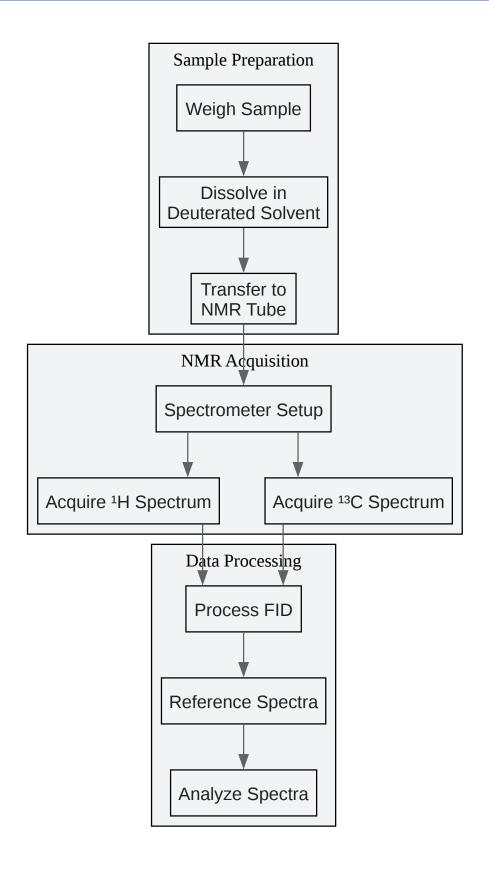
- Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- 1H NMR Acquisition:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Acquisition time: 2-4 seconds
- <sup>13</sup>C NMR Acquisition:
  - Number of scans: 1024 or more, depending on the sample concentration.
  - Relaxation delay: 2-5 seconds
  - Acquisition time: 1-2 seconds
  - Proton decoupling is employed to simplify the spectrum.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).



# Visualization of Experimental Workflow and Spectral Comparison

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

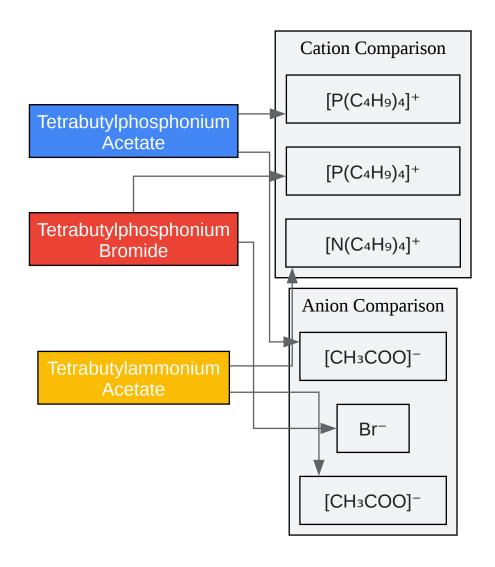




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Caption: Experimental workflow for NMR analysis.





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Caption: Logical relationship for spectral comparison.

In conclusion, the ¹H and ¹³C NMR spectra of **tetrabutylphosphonium acetate** are distinct and provide a reliable method for its identification and purity assessment. When compared to its bromide analogue, the cation spectra are similar, with slight shifts influenced by the counterion. In contrast, comparison with its ammonium analogue reveals significant differences in the chemical shifts of the atoms directly bonded to the heteroatom (P vs. N), highlighting the sensitivity of NMR to the electronic environment. This guide provides the necessary data and protocols for researchers to confidently utilize NMR in their work with these important compounds.



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## References

- 1. scs.illinois.edu [scs.illinois.edu]
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